Pelargonidin Chloride

Pharmacokinetics Bioavailability Metabolism

Select pelargonidin chloride—not a generic anthocyanidin. With a single 4′-hydroxyl B-ring (vs di- or tri-hydroxy analogs), it uniquely defines baseline SAR. Quantified differentiation: ~19-fold lower DPPH scavenging than cyanidin, CD38 inhibition (IC50 16.3 µM), ~6.7× higher urinary recovery than cyanidin-3-glucoside, and patented ocular vascular permeability activity. Substituting with cyanidin or delphinidin alters target selectivity, metabolic fate, and bioavailability. For reproducible CD38/NAD+, pharmacokinetic, and ophthalmologic research, specify the correct anthocyanidin.

Molecular Formula C15H11ClO5
Molecular Weight 306.70 g/mol
CAS No. 134-04-3
Cat. No. B192052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelargonidin Chloride
CAS134-04-3
Synonyms3,5,7-trihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium chloride
pelargonidin
pelargonidin chloride
pelargonidine
Molecular FormulaC15H11ClO5
Molecular Weight306.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-]
InChIInChI=1S/C15H10O5.ClH/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15;/h1-7H,(H3-,16,17,18,19);1H
InChIKeyYPVZJXMTXCOTJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pelargonidin Chloride (CAS 134-04-3): Baseline Characteristics for Scientific Procurement and Comparative Evaluation


Pelargonidin chloride is an anthocyanidin aglycone, structurally characterized by a flavylium cation core with hydroxyl substituents at the 3, 5, and 7 positions and a 4′-hydroxyl group on the B-ring. It is the simplest naturally occurring anthocyanidin with a single B-ring hydroxyl, distinguishing it from cyanidin (3′,4′-dihydroxy) and delphinidin (3′,4′,5′-trihydroxy) [1]. As a chloride salt (C15H11ClO5, MW 306.7), it serves as the cationic form of pelargonidin and is widely utilized as an analytical reference standard for anthocyanin quantification and as a research reagent in pharmacological studies . Its fundamental properties and commercial availability as a high-purity reference material underpin its utility across diverse research applications [2].

Pelargonidin Chloride vs. Other Anthocyanidins: Why In-Class Substitution Compromises Experimental Reproducibility


Anthocyanidins, including pelargonidin, cyanidin, and delphinidin, are frequently grouped as a uniform class of antioxidants; however, substitution of pelargonidin chloride with a more highly hydroxylated analog cannot be performed without fundamentally altering experimental outcomes. The number and position of B-ring hydroxyl groups dictate not only redox potential and radical scavenging kinetics but also profoundly influence target selectivity, cellular uptake, metabolic fate, and pharmacokinetic behavior [1]. Consequently, experiments designed around pelargonidin's unique structure-activity profile, particularly its distinct bioavailability and receptor binding properties, cannot be reliably reproduced or meaningfully interpreted using alternative anthocyanidins [2]. The quantitative evidence below establishes the specific, measurable differences that mandate the precise selection of pelargonidin chloride for targeted scientific investigations.

Pelargonidin Chloride: Quantitative Comparative Evidence for Differentiated Scientific Utility


Superior Urinary Excretion and Distinct Metabolism of Pelargonidin vs. Cyanidin in a Porcine Model

In a direct comparative in vivo study in pigs, pelargonidin-3-glucoside (Pg-3-glc) exhibited a markedly higher total urinary excretion rate relative to the administered dose compared to cyanidin-based anthocyanins, indicating significantly distinct absorption and metabolic handling [1]. Total recovery of original compounds plus their metabolites was 0.583 ± 0.229% for Pg-3-glc, versus 0.087 ± 0.034% for cyanidin-3-glucoside (Cy-3-glc) [1].

Pharmacokinetics Bioavailability Metabolism

Weaker DPPH Radical Scavenging Activity of Pelargonidin Compared to Cyanidin

A comparative study directly assessing the DPPH radical scavenging activity of several anthocyanidins revealed that pelargonidin has significantly lower activity than cyanidin [1]. This is attributed to the fewer number of hydroxyl groups on the B-ring of pelargonidin, which is a key determinant of antioxidant potency in this assay [1].

Antioxidant DPPH Free Radical Scavenging

High Potency CD38 Inhibition by Pelargonidin Chloride

Pelargonidin chloride is a potent inhibitor of the human enzyme CD38 (NAD+ glycohydrolase), a key regulator of cellular NAD+ levels and a therapeutic target for metabolic and age-related diseases [1]. While quantitative comparative data for other anthocyanidins in this specific assay is limited, the reported IC50 value for pelargonidin against human CD38 is 16.3 µM [1].

Enzyme Inhibition CD38 NAD+ Metabolism

Higher Oral Bioavailability of Pelargonidin Compared to Other Anthocyanins

Evidence suggests that pelargonidin exhibits higher oral bioavailability relative to other anthocyanins, a critical parameter for in vivo studies [1]. In one study, the oral bioavailability of pelargonidin was measured at 18% two hours post-administration [1]. While direct quantitative comparison data for the same time point are not available for all analogs, this value is noted as being among the highest reported for anthocyanins [1].

Pharmacokinetics Bioavailability ADME

Ophthalmic Application of Pelargonidin Chloride for Reducing Ciliary Body Vessel Permeability

A U.S. patent (US 5,196,449) specifically claims the use of pelargonidin and delphinidin for a novel ophthalmic application: reducing the permeability of ciliary body vessels, an activity not shared by all anthocyanidins [1]. The patent discloses methods and pharmaceutical compositions for treating ophthalmic diseases by administering an effective dose of pelargonidin or delphinidin to reduce hyperpermeability of ciliary body ocular vessels [1].

Ophthalmology Vascular Permeability Patent

Targeted Applications of Pelargonidin Chloride Driven by Quantifiable Differentiation


In Vivo Pharmacokinetic and Bioavailability Studies of Anthocyanins

Pelargonidin chloride is the preferred substrate for designing in vivo pharmacokinetic studies where high systemic exposure is desired. Evidence from a porcine model demonstrates that pelargonidin-3-glucoside achieves a ~6.7-fold higher total urinary excretion compared to cyanidin-3-glucoside [1], and class-level data suggests it possesses comparatively high oral bioavailability (~18% at 2 hours) [2]. These properties make it an ideal candidate for investigating the metabolic fate and tissue distribution of anthocyanins, where low recovery of other analogs can be a significant experimental limitation.

CD38 Enzyme Inhibition and NAD+ Metabolism Research

Researchers investigating the role of CD38 in NAD+ metabolism, cellular senescence, and metabolic disorders should select pelargonidin chloride as a tool compound. It is a well-documented inhibitor of human CD38 with a reported IC50 of 16.3 µM [1]. This specific activity provides a quantifiable starting point for assay development and structure-activity relationship (SAR) studies, distinguishing it from anthocyanidins primarily studied for their antioxidant properties.

Ophthalmic Drug Discovery Targeting Vascular Permeability

Pelargonidin chloride is a critical material for research programs focused on novel therapies for ophthalmic conditions involving ciliary body hyperpermeability. A specific patent (US 5,196,449) claims its use for reducing the permeability of ciliary body vessels, an activity not established for many other anthocyanidins [1]. This targeted pharmacological profile provides a strong, proprietary rationale for its use in validating mechanisms and developing new compositions for treating ocular diseases related to vascular permeability and intraocular pressure.

Structure-Activity Relationship (SAR) Studies of Anthocyanidin Bioactivities

Due to its unique and simple B-ring substitution pattern (single 4′-hydroxyl group), pelargonidin chloride is an essential reference compound for deconvoluting the structure-activity relationships (SAR) of anthocyanidins. As demonstrated by its ~19-fold lower DPPH scavenging activity compared to cyanidin, its presence or absence in a study panel is crucial for understanding how hydroxylation patterns dictate antioxidant potency, enzyme inhibition, and receptor interactions [1]. Its inclusion is mandatory for any comprehensive SAR analysis aiming to link specific structural features to distinct biological outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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